4-tert-Butylcyclohexanecarbaldehyde
Overview
Description
Chlorobenzylidene malononitrile, also known as 2-chlorobenzalmalononitrile, is a cyanocarbon compound with the chemical formula C₁₀H₅ClN₂. It is a white crystalline powder that is insoluble in water and has a pepper-like odor. This compound is most commonly known for its use as a riot control agent, commonly referred to as tear gas or CS gas .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorobenzylidene malononitrile is typically synthesized through the Knoevenagel condensation reaction between 2-chlorobenzaldehyde and malononitrile. The reaction is catalyzed by bases such as piperidine or pyridine and is carried out in an organic solvent like cyclohexane . The reaction conditions involve maintaining the temperature below 50°C and constant stirring for 20-40 minutes. The product is then filtered and dried under vacuum .
Industrial Production Methods
An improved and eco-friendly industrial production method involves preparing a malononitrile suspension in water, adding a catalyst like piperidine, and then condensing it with 2-chlorobenzaldehyde. This method avoids the use of organic solvents and reduces environmental impact .
Chemical Reactions Analysis
Types of Reactions
Chlorobenzylidene malononitrile undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form malononitrile and 2-chlorobenzaldehyde.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the nitrile groups.
Common Reagents and Conditions
Hydrolysis: Water and mild acidic or basic conditions.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Hydrolysis: Malononitrile and 2-chlorobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chlorobenzylidene malononitrile has several scientific research applications:
Mechanism of Action
Chlorobenzylidene malononitrile exerts its effects primarily through irritation of mucous membranes. It activates ionotropic cannabinoid receptors and other molecular targets, leading to a burning sensation, tearing, and respiratory distress . The compound’s mechanism involves binding to sensory neurons and causing an influx of calcium ions, which triggers pain and inflammation responses .
Comparison with Similar Compounds
Chlorobenzylidene malononitrile is often compared with other riot control agents such as:
2-Chloroacetophenone (CN): More toxic and less potent as a lacrimator compared to chlorobenzylidene malononitrile.
Dibenz[b,f]-1,4-oxazepine (CR): More potent lacrimator with the least systemic toxicity and higher stability.
Oleoresin Capsicum (OC):
Chlorobenzylidene malononitrile is unique in its balance of potency and lower systemic toxicity, making it a preferred choice for riot control .
Biological Activity
4-tert-Butylcyclohexanecarbaldehyde, a cyclic aldehyde derivative, has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a cyclohexane ring substituted with a tert-butyl group and an aldehyde functional group. This unique structure influences its chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the oxidation of 4-tert-butylcyclohexanol or similar precursors. Various synthetic routes have been documented, including the use of oxidizing agents such as chromic acid or potassium permanganate, which facilitate the conversion of alcohols to aldehydes .
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of derivatives of this compound. For instance, compounds synthesized from this aldehyde exhibited significant bacteriostatic effects against both Gram-positive and Gram-negative bacteria. The strongest activity was noted against:
Bacterial Strain | Activity |
---|---|
Bacillus subtilis | Strong |
Staphylococcus aureus | Strong |
Escherichia coli | Moderate |
These findings suggest that this compound and its derivatives could serve as potential candidates for developing new antibacterial agents .
Insecticidal Activity
In addition to antibacterial properties, this compound has shown insecticidal activity. Specifically, it demonstrated attractant properties against larvae of Alphitobius diaperinus, along with moderate antifeedant effects on aphids (Myzus persicae). This dual action could be beneficial in agricultural applications for pest management .
Case Studies
- Study on Antibacterial Effects : A study published in 2019 evaluated various derivatives of 4-tert-butylcyclohexanone, revealing that specific compounds derived from this compound exhibited significant antibacterial activity against Bacillus subtilis and Staphylococcus aureus. The study emphasized the potential of these compounds in pharmaceutical formulations targeting bacterial infections .
- Insect Attraction Study : Another investigation focused on the attractant properties of certain derivatives against insect larvae. The results indicated that these compounds could be utilized in developing eco-friendly insect repellents or attractants for pest control strategies in agriculture .
Applications
The biological activities of this compound suggest several applications:
- Pharmaceuticals : Due to its antibacterial properties, it may be developed into new antibiotics or incorporated into existing formulations to enhance efficacy.
- Agriculture : Its insecticidal properties make it a candidate for natural pest control products.
- Fragrance Industry : Given its floral odor profile, it is also used as a fragrance agent in cosmetics and personal care products .
Properties
IUPAC Name |
4-tert-butylcyclohexane-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h8-10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGRYXNVQNESIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066643 | |
Record name | Cyclohexanecarboxaldehyde, 4-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20691-52-5 | |
Record name | 4-(1,1-Dimethylethyl)cyclohexanecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20691-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanecarboxaldehyde, 4-(1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020691525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanecarboxaldehyde, 4-(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanecarboxaldehyde, 4-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-butylcyclohexanecarbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.962 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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